

# (S)-Volinanserin CAS number and molecular weight

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An In-depth Technical Guide to (S)-Volinanserin

This technical guide provides a comprehensive overview of **(S)-Volinanserin**, a potent and selective 5-HT2A receptor antagonist. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, pharmacological profile, experimental applications, and mechanism of action.

## **Chemical and Physical Properties**

**(S)-Volinanserin**, the S-enantiomer of Volinanserin, is a crucial molecule in neuroscience research. While the majority of published literature refers to its R-enantiomer, MDL 100,907 (Volinanserin), this guide focuses on the specified (S)-enantiomer where data is available. It is important to note that the CAS number 139290-65-6 is assigned to the R-enantiomer of Volinanserin.[1][2][3][4][5][6] A distinct CAS number for the (S)-enantiomer is 175673-57-1.[7]

Table 1: Physicochemical Properties of Volinanserin



Property	Value	Reference
Molecular Formula	C22H28FNO3	[2][3][6]
Molecular Weight	373.46 g/mol	[6][7]
CAS Number	175673-57-1 ((S)-enantiomer) 139290-65-6 ((R)-enantiomer, Volinanserin)	[7] [1][2][3][4][5][6]
IUPAC Name ((R)-enantiomer)	(R)-(2,3-dimethoxyphenyl)-[1- [2-(4-fluorophenyl)ethyl]-4- piperidyl]methanol	[3][4]
Synonyms	(S)-MDL100907, (S)-M 100907	[7]

# **Pharmacological Profile**

**(S)-Volinanserin** is a highly selective antagonist of the serotonin 5-HT2A receptor.[7] Its high affinity and selectivity have made its racemate and R-enantiomer valuable tools in studying the physiological and pathological roles of the 5-HT2A receptor.

Table 2: Receptor Binding Affinity (Ki) of Volinanserin

Receptor	Ki (nM)	Selectivity vs. 5- HT2A	Reference
5-HT2A	0.36	-	[7]
5-HT1c (now 5-HT2C)	>100	~300-fold	[7]
α1-adrenergic	>100	~300-fold	[7]
Dopamine D2	>100	~300-fold	[7]

Table 3: In Vivo Pharmacological Effects of Volinanserin



Effect	Species	ED <sub>50</sub>	Reference
Inhibition of d- amphetamine- stimulated locomotor activity	Mice	0.3 mg/kg (i.p.)	[7][8]
Induction of catalepsy	Rats	10-50 mg/kg	[7][8]

# **Experimental Protocols**

This section details methodologies for key experiments involving Volinanserin, providing a framework for its application in preclinical research.

#### **In Vitro Radioligand Binding Assay**

This protocol is used to determine the binding affinity of Volinanserin to 5-HT2A receptors.

- Tissue Preparation: Homogenates of rat frontal cortex are prepared.
- Radioligand: [3H]MDL 100,907 is used as the radioligand.
- Incubation: The tissue homogenate is incubated with the radioligand at 37°C for 15 minutes to reach equilibrium.
- Competition Assay: To determine the Ki of Volinanserin, competition binding studies are performed with a range of concentrations of unlabeled Volinanserin.
- Detection: The amount of bound radioligand is measured using liquid scintillation counting.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC<sub>50</sub> value obtained from the competition curve.[9]

#### In Vivo Microdialysis for Dopamine Efflux

This protocol measures the effect of Volinanserin on dopamine release in the medial prefrontal cortex of rats.



- Animal Preparation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.
- Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
- Drug Administration: Volinanserin is administered systemically (e.g., intraperitoneally).
- Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
- Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline concentration.[10]

#### **Head-Twitch Response (HTR) Assay**

The HTR in rodents is a behavioral model used to assess 5-HT2A receptor activation, which is characteristically blocked by antagonists like Volinanserin.

- Animal Acclimation: Mice are placed in an observation chamber for a 30-minute acclimation period.
- Antagonist Pretreatment: Volinanserin is administered at various doses prior to the agonist challenge.
- Agonist Administration: A 5-HT2A receptor agonist (e.g., DOI or LSD) is administered.
- Behavioral Observation: The frequency of head twitches is recorded for a defined period (e.g., 90 minutes) after agonist administration.
- Data Analysis: The dose-dependent inhibition of the head-twitch response by Volinanserin is determined.[11]

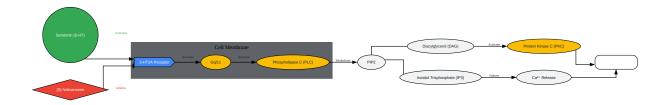
# **Signaling Pathways and Mechanisms of Action**



**(S)-Volinanserin** exerts its effects primarily through the blockade of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

## **5-HT2A Receptor Signaling Pathway**

The 5-HT2A receptor is predominantly coupled to the Gq/11 family of G-proteins. Activation of this receptor by serotonin (5-HT) initiates a signaling cascade that is inhibited by Volinanserin.



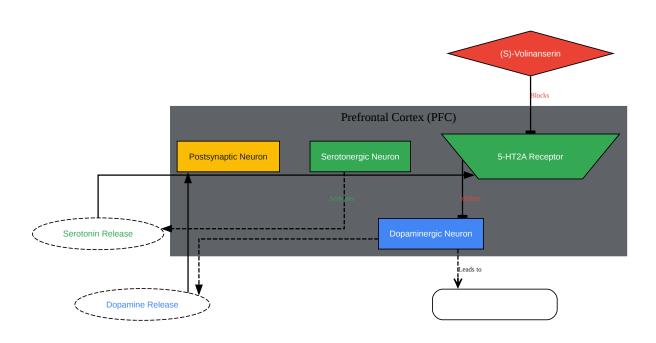
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Figure 1: **(S)-Volinanserin** blocks the 5-HT2A receptor-mediated Gq signaling pathway.

## **Modulation of Dopaminergic Activity**

Blockade of 5-HT2A receptors in the prefrontal cortex by Volinanserin has been shown to increase dopamine efflux. This suggests an inhibitory role of serotonin on dopamine release in this brain region, which is mediated by 5-HT2A receptors.





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Figure 2: Proposed mechanism of Volinanserin-induced increase in dopamine efflux in the PFC.

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